molecular formula C16H18ClNO2 B3723319 2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B3723319
M. Wt: 291.77 g/mol
InChI Key: XNMKKIDNXOMCNY-UHFFFAOYSA-N
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Description

2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound with a unique structure that combines a chlorinated aromatic amine with a cyclohexanedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of 3-chloro-2-methylaniline with 5,5-dimethyl-1,3-cyclohexanedione. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with additional steps for purification and quality control to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The aromatic ring can undergo substitution reactions, where the chlorine atom or other substituents are replaced by different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups into the aromatic ring.

Scientific Research Applications

2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylaniline: A precursor in the synthesis of the compound.

    5,5-Dimethyl-1,3-cyclohexanedione: Another key component in the synthesis.

    2-Chloro-6-nitrotoluene: A related compound with similar structural features.

Uniqueness

2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

2-[(3-chloro-2-methylphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c1-10-12(17)5-4-6-13(10)18-9-11-14(19)7-16(2,3)8-15(11)20/h4-6,9,19H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMKKIDNXOMCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=CC2=C(CC(CC2=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
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2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
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2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
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2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
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2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
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2-{[(3-Chloro-2-methylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione

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